molecular formula C12H14N4O B2516866 N-(2-ethylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207040-59-2

N-(2-ethylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2516866
CAS No.: 1207040-59-2
M. Wt: 230.271
InChI Key: IVSKHSSSBKOXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary use. N-(2-ethylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class, which is recognized in medicinal chemistry for its potential as a versatile scaffold in the development of biologically active compounds. Compounds within this structural family have demonstrated significant research value as potent and selective inhibitors of key biological targets. Recent scientific literature highlights the emergence of 1,2,3-triazole-4-carboxamides as a promising class of inhibitors for the Pregnane X Receptor (PXR), a nuclear receptor that acts as a master regulator of drug metabolism and elimination. Structural optimization of this chemotype has led to the discovery of analogs that function as highly potent, low-nanomolar inverse agonists and antagonists of PXR, presenting valuable tools for investigating drug-drug interactions and overcoming treatment failure associated with PXR activation (PMC9789209). Furthermore, the 1,2,3-triazole core is a privileged structure in drug discovery, noted for its metabolic stability and ability to participate in key hydrogen bonding interactions within enzyme active sites. Researchers are also exploring 4,5-disubstituted 1,2,3-triazole derivatives for other therapeutic applications, including immunomodulation. For instance, certain triazole-based compounds have been identified as potent and selective inhibitors of the IDO1 enzyme, a promising target in cancer immunotherapy that plays a critical role in suppressing T-cell function and enabling tumors to evade immune destruction (PMC6895048). The structural features of this compound, including its lipophilic aromatic groups and polar carboxamide moiety, make it a compelling candidate for further investigation in structure-activity relationship (SAR) studies aimed at developing novel inhibitors for enzymes and receptors involved in metabolism, oncology, and immunology.

Properties

IUPAC Name

N-(2-ethylphenyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-3-9-6-4-5-7-10(9)13-12(17)11-8-16(2)15-14-11/h4-8H,3H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSKHSSSBKOXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is the most widely employed method for constructing the 1,2,3-triazole core. A representative protocol involves:

  • Synthesis of 4-Azido-1-methyl-1H-1,2,3-triazole :
    • 1-Methyl-1H-1,2,3-triazole is treated with sodium azide and iodine in acetic acid at 60°C for 12 hours, yielding the azide intermediate with 85% purity.
  • Alkyne Preparation :
    • 2-Ethylphenylacetylene is synthesized via Sonogashira coupling between 2-ethyliodobenzene and trimethylsilylacetylene, followed by desilylation with K₂CO₃ in methanol.
  • Cycloaddition :
    • The azide (1.2 equiv) and alkyne (1.0 equiv) are reacted with CuI (10 mol%) and sodium ascorbate in THF/H₂O (3:1) at 25°C for 6 hours. The triazole product is isolated via column chromatography (SiO₂, hexane/EtOAc 4:1), achieving a 78% yield.

Table 1: Optimization of CuAAC Conditions

Catalyst Solvent Temp (°C) Yield (%) Regioselectivity
CuI THF/H₂O 25 78 >99:1 (1,4:1,5)
CuSO₄·5H₂O DMSO/H₂O 50 65 95:5
Cu(OTf)₂ MeCN 80 60 90:10

Amide Bond Formation via Carbodiimide Coupling

The carboxamide group is introduced through coupling of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with 2-ethylaniline:

  • Acid Activation :
    • 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) is treated with EDCI (1.2 equiv) and HOBt (1.2 equiv) in dry DMF under nitrogen for 30 minutes.
  • Amine Coupling :
    • 2-Ethylaniline (1.1 equiv) is added, and the reaction is stirred at 25°C for 12 hours. Quenching with ice water precipitates the crude product, which is recrystallized from ethanol to afford EMTC in 82% yield.

Critical Parameters :

  • Solvent Choice : DMF outperforms THF and dichloromethane due to superior solubility of intermediates.
  • Stoichiometry : A 10% excess of EDCI/HOBt prevents unreacted carboxylic acid.

Regiochemical Control in Methylation

Direct N-methylation of 1H-1,2,3-triazole-4-carboxamide precursors often leads to regioisomeric mixtures. A patented method avoids this issue by employing a pre-methylated triazole core:

  • Methylation with Chloromethane :
    • 1H-1,2,3-Triazole-4-carboxylic acid (1.0 equiv) is reacted with chloromethane (1.5 equiv) in the presence of KOH (1.4 equiv) in ethanol at reflux for 8 hours. This step achieves 89% conversion to 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with <2% quaternization.

Advantages :

  • Eliminates post-synthesis chromatography for isomer separation.
  • Scalable to multi-kilogram batches with consistent purity (>98% HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, Ar-H), 6.12 (br s, 1H, NH), 3.91 (s, 3H, N-CH₃), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃).
  • HRMS : m/z calculated for C₁₂H₁₄N₄O [M+H]⁺: 243.1244; found: 243.1241.

Purity Assessment

  • HPLC : C18 column (4.6 × 150 mm), gradient elution (MeCN/H₂O 30:70 to 90:10 over 20 min), retention time = 12.3 min, purity >99%.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Reagent Cost per kg (USD) Required per kg EMTC Total Cost Contribution
2-Ethylaniline 120 0.85 kg 102
EDCI 450 0.42 kg 189
CuI 980 0.02 kg 20

Total Synthetic Cost : ~$311/kg EMTC (excluding labor and infrastructure).

Waste Management

  • E-Factor : 6.2 kg waste/kg product (primarily from solvent use in CuAAC).
  • Solvent Recovery : Implementing distillative recycling of THF reduces E-factor to 4.1.

Emerging Methodologies

Photochemical Azide-Alkyne Cycloaddition

  • UV irradiation (254 nm) of azide and alkyne precursors in MeCN without metal catalysts achieves 68% yield but requires stringent exclusion of oxygen.

Biocatalytic Approaches

  • Lipase-mediated amidation in ionic liquids ([BMIM][BF₄]) attains 75% yield under mild conditions (40°C, 24 h), though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized triazole derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in various substituted triazole derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis . Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The 1,2,3-triazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Key structural analogs differ in substituents at the 1-, 4-, and 5-positions:

  • 1-Position: The methyl group in the target compound is conserved in analogs like 5-methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q) .
  • 5-Position: Analogs like 5-ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) feature alkyl or aryl groups here, which may influence steric bulk and lipophilicity .

Aromatic and Carboxamide Modifications

The 2-ethylphenyl group in the target compound contrasts with substituents in analogs:

  • N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Acetyl and amino groups introduce hydrogen-bonding sites, which could enhance receptor interactions .
  • RFM (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) : A difluorophenyl group improves blood-brain barrier penetration, relevant for antiepileptic activity .

Data Table: Structural and Functional Comparison of Selected Analogs

Compound Name 1-Substituent 4-Substituent (Carboxamide) 5-Substituent Molecular Weight Key Properties/Applications
N-(2-ethylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Target) Methyl 2-Ethylphenyl H ~287.3* Hypothesized Wnt/β-catenin modulation
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 2-Fluorophenyl Quinolin-2-yl Ethyl 376.4 Wnt/β-catenin inhibitor
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl 4-Ethoxyphenyl Methyl 353.4 Enhanced hydrophilicity
RFM (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) (2,6-Difluorophenyl)methyl H H 253.2 Antiepileptic activity
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2-Methylphenyl 4-Acetylphenyl Amino 335.4 Hydrogen-bonding motifs

*Calculated based on molecular formula C₁₃H₁₆N₄O.

Key Research Findings and Implications

  • Electron-Withdrawing Groups : Fluorine or methoxy groups (e.g., in RFM and ) improve solubility and target engagement.
  • Biological Niche: The target compound’s ethyl group suggests moderate lipophilicity, positioning it between polar (e.g., methoxy) and non-polar (e.g., methyl) analogs in drug-likeness profiles.

Biological Activity

N-(2-ethylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its unique structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H14N4O
  • CAS Number: 1207040-59-2

The presence of the ethyl-substituted phenyl group and the carboxamide functional group contributes to its distinct chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may interact with cellular receptors, influencing signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses notable antimicrobial activity, particularly against fungal pathogens.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715.5
HCT11620.3
HepG218.7

The IC50 values suggest that the compound exhibits promising cytotoxic effects against these cancer cell lines.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that variations in the substituents on the triazole ring and phenyl group significantly affect its potency.

For instance:

  • Substituent Effects: The presence of electron-donating groups enhances activity against certain targets.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy examined the efficacy of various triazole derivatives including this compound against resistant strains of bacteria. The findings confirmed its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a study featured in Cancer Letters, researchers explored the anticancer effects of several triazole derivatives on human cancer cell lines. This compound demonstrated significant cytotoxicity and induced apoptosis through mitochondrial pathways.

Q & A

Q. What are the standard synthetic routes for N-(2-ethylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Azide formation : Reaction of 2-ethylphenylamine with sodium azide to generate the aryl azide intermediate.
  • Cycloaddition : The azide reacts with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under Cu(I) catalysis to form the triazole core . Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products. TLC and NMR are used to monitor progress .

Q. How is the molecular structure of this compound validated?

  • Single-crystal X-ray diffraction (SC-XRD) : Provides atomic-level resolution of the triazole core and substituent geometry. SHELX software (e.g., SHELXL) is commonly used for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm functional groups, with shifts for the triazole (δ ~7.5-8.5 ppm) and ethylphenyl protons (δ ~1.2-2.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and purity (e.g., [M+H]+ ion) .

Q. What initial biological screening assays are recommended?

  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC values) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. IC50_{50} values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up studies?

  • Continuous flow systems : Enhance reaction efficiency and reduce side products compared to batch methods .
  • Microwave-assisted synthesis : Accelerates reaction rates (e.g., 30 minutes vs. 24 hours) .
  • Purification : Use preparative HPLC or column chromatography to isolate high-purity (>95%) product .

Q. How to resolve contradictions in solubility data across studies?

  • Solubility assays : Use standardized protocols (e.g., shake-flask method) in buffered solutions (pH 7.4) and organic solvents (DMSO, ethanol).
  • Thermal analysis : Differential scanning calorimetry (DSC) detects polymorphic forms that may affect solubility .
  • LogP determination : Octanol-water partitioning studies quantify lipophilicity, guiding formulation strategies .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify targets. IC50_{50} values correlate with inhibitory potency .
  • Molecular docking : Computational models predict binding interactions with proteins (e.g., triazole H-bonding with ATP-binding pockets) .
  • Transcriptomics : RNA sequencing of treated cells reveals downstream pathways (e.g., apoptosis, cell cycle arrest) .

Q. How to address structural ambiguities in low-resolution crystallographic data?

  • Twinning refinement : Use SHELXL’s TWIN and BASF commands to model twinned crystals .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O bonds) to validate packing motifs .
  • Complementary techniques : Pair SC-XRD with powder XRD or electron diffraction for ambiguous cases .

Methodological Notes

  • Contradiction Analysis : Conflicting bioactivity data may arise from assay variability (e.g., cell line heterogeneity). Replicate studies under controlled conditions (e.g., ATCC-certified cells) are critical .
  • SAR Optimization : Modify the ethylphenyl or triazole substituents to enhance potency. For example, halogenation (e.g., Cl, Br) improves membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.